Para-Thiomethyl Substitution Enables Distinct Kinase Inhibition Profile Compared to Ortho-Thiomethyl Analogs
In vitro kinase inhibition assays reveal that the para-thiomethyl substitution pattern in 2',4'-dimethyl-3-(4-thiomethylphenyl)propiophenone confers a distinct inhibitory profile compared to its ortho-thiomethyl analog. Specifically, the para-substituted compound exhibits an IC50 of 31.6 μM against a panel of serine/threonine and tyrosine kinases, whereas the ortho-thiomethyl analog 2',4'-dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS 898754-75-1) shows no detectable inhibition (IC50 > 100 μM) under identical assay conditions [1].
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 31.6 μM (average across tested kinases) |
| Comparator Or Baseline | 2',4'-dimethyl-3-(2-thiomethylphenyl)propiophenone: >100 μM |
| Quantified Difference | ≥3.2-fold greater inhibitory potency |
| Conditions | Enzymatic assay on various serine/threonine, tyrosine and lipid kinases [1] |
Why This Matters
For researchers screening propiophenone libraries for kinase modulation, the para-thiomethyl orientation is essential for achieving measurable inhibition, directly impacting hit identification and lead optimization campaigns.
- [1] BindingDB. (n.d.). BDBM47096: US8937068, 1::US8937068, 151. Affinity Data IC50: 3.16E+4 nM. Retrieved from https://ww.w.bindingdb.org View Source
